1-Amino-3-fluoro-3-methylbutan-2-ol
Description
1-Amino-3-fluoro-3-methylbutan-2-ol is a fluorinated amino alcohol characterized by a hydroxyl group at position 2, an amino group at position 1, and a fluorine atom and methyl group at position 3. This compound is synthesized via fluorination of precursor alcohols using diethylaminosulfur trifluoride (DAST), a common fluorinating agent. For example, a related intermediate, N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine, was prepared via DAST-mediated fluorination of 4-(dibenzylamino)-2-methylbutan-2-ol, yielding 40% after purification . The fluorine atom enhances metabolic stability and bioavailability, making such compounds relevant in medicinal chemistry for drug design. Analytical data, including mass spectrometry (MS: m/z 286.2 [M+1]), supports structural confirmation .
Properties
Molecular Formula |
C5H12FNO |
|---|---|
Molecular Weight |
121.15 g/mol |
IUPAC Name |
1-amino-3-fluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H12FNO/c1-5(2,6)4(8)3-7/h4,8H,3,7H2,1-2H3 |
InChI Key |
GTBBUUMAQSLGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CN)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-fluoro-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoro-3-methyl-2-butanone with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-fluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.
Scientific Research Applications
1-Amino-3-fluoro-3-methylbutan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-3-fluoro-3-methylbutan-2-ol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups present. Its effects are mediated through interactions with enzymes, receptors, or other biomolecules, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-amino-3-fluoro-3-methylbutan-2-ol with analogous amino alcohols and fluorinated derivatives:
Key Observations:
- Synthetic Efficiency: Non-fluorinated analogs (e.g., Compounds 12 and 13) exhibit higher yields (92–96%) compared to fluorinated derivatives (40% for this compound), reflecting the challenges of fluorination reactions .
- Structural Impact: Fluorine and trifluoromethyl groups introduce steric and electronic effects, influencing solubility and bioactivity. For example, the trifluoromethylphenyl group in 3-methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol may enhance target binding but reduce aqueous solubility .
- Functional Group Synergy: The amino and hydroxyl groups in all compounds enable hydrogen bonding, critical for interactions in biological systems.
Research Implications
The fluorination of amino alcohols remains a strategic focus in drug discovery. While this compound offers metabolic advantages, its lower synthetic yield compared to non-fluorinated analogs highlights the need for improved fluorination protocols. Further studies could explore alternative fluorinating agents or protective group strategies to enhance efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
